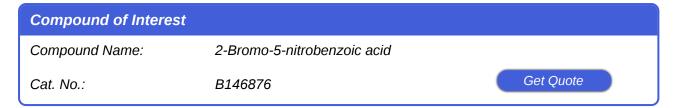


Spectroscopic Profile of 2-Bromo-5-nitrobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-nitrobenzoic acid**, a key intermediate in pharmaceutical and organic synthesis. The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) data, presenting the quantitative information in a structured format for ease of reference and comparison.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **2-Bromo-5- nitrobenzoic acid**.

¹H NMR Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants

Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.49	d	2.8	H-6
8.22	dd	8.8, 2.8	H-4
8.03	d	8.8	H-3



Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz

¹³C NMR Data

Table 2: 13C NMR Chemical Shifts

Chemical Shift (δ) ppm	Assignment	
Data not available in search results	C=O	
Data not available in search results	C-NO ₂	
Data not available in search results	C-Br	
Data not available in search results	Aromatic CH	
Data not available in search results	Aromatic CH	
Data not available in search results	Aromatic CH	
Data not available in search results	Quaternary Aromatic C	

Note: Specific experimental ¹³C NMR data for **2-Bromo-5-nitrobenzoic acid** is not readily available in the public domain. The table is provided as a template for expected signals.

Infrared (IR) Spectroscopy Data

Table 3: Key FTIR Absorption Bands

Wavenumber (cm ⁻¹)	Functional Group Assignment
~3100-2500 (broad)	O-H stretch (Carboxylic acid)
~1700	C=O stretch (Carboxylic acid)
~1530 and ~1350	Asymmetric and symmetric NO ₂ stretching
~830	C-Br stretch
~1600, ~1475	Aromatic C=C stretching

Sample Preparation: KBr pellet or ATR



Mass Spectrometry (MS) Data

Table 4: GC-MS Fragmentation Data

m/z	Relative Intensity	Assignment
245	Top Peak	[M] ⁺ (with ⁷⁹ Br)
247	Second Highest	[M] ⁺ (with ⁸¹ Br)
75	Third Highest	Fragment ion

Ionization Mode: Electron Ionization (EI)[1]

Experimental Protocols

The following sections detail the generalized experimental methodologies for the spectroscopic analysis of **2-Bromo-5-nitrobenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 2.1.1. Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-nitrobenzoic acid** is dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.
- 2.1.2. ¹H NMR Spectroscopy: Proton NMR spectra are recorded on a 400 MHz spectrometer. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
- 2.1.3. ¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same spectrometer, typically with proton decoupling to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FTIR) Spectroscopy

2.2.1. KBr Pellet Method: A small amount of **2-Bromo-5-nitrobenzoic acid** (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The pellet is placed in the sample holder of the FTIR spectrometer for analysis.



2.2.2. Attenuated Total Reflectance (ATR) Method: A small amount of the solid sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is then recorded.

Gas Chromatography-Mass Spectrometry (GC-MS)

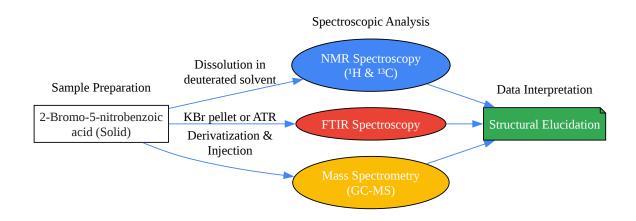
Due to the low volatility of benzoic acid derivatives, a derivatization step is typically required before GC-MS analysis.

- 2.3.1. Derivatization (Esterification): The carboxylic acid group is converted to a more volatile ester, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or by methylation with diazomethane or trimethylsilyldiazomethane.
- 2.3.2. GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to ensure separation of the components. The eluent from the GC is introduced into a mass spectrometer, typically operated in electron ionization (EI) mode at 70 eV. The mass spectrum is recorded over a specific m/z range.

Visualizations General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a solid organic compound like **2-Bromo-5-nitrobenzoic acid**.





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Caption: General workflow for spectroscopic analysis of an organic compound.

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References

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